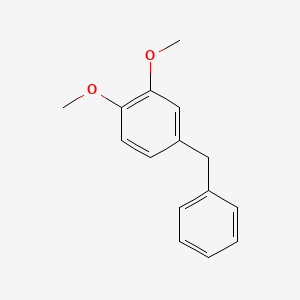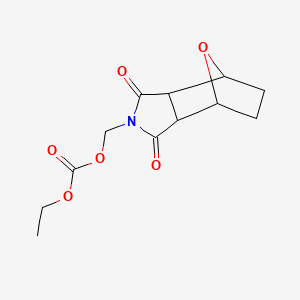
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, ethylcarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, ethylcarbonate is a complex organic compound with a unique bicyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a bicyclic heptane ring with an oxo bridge and carboximide groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, ethylcarbonate typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-cyclohexane-1,4-diol can be isomerized into the more stable trans isomer using metallic sodium
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes followed by isomerization and functional group modifications. The use of high-pressure reactors and specialized catalysts ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, ethylcarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo bridge and carboximide groups.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation , Grignard reagents for substitution , and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include arylated derivatives, reduced forms of the compound, and substituted analogs with modified functional groups.
Wissenschaftliche Forschungsanwendungen
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, ethylcarbonate has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyestuffs, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, ethylcarbonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride
- 1,4-Epoxycyclohexane
Uniqueness
7-Oxabicyclo(221)heptane-2,3-dicarboximide, N-hydroxymethyl-, ethylcarbonate is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
73806-14-1 |
|---|---|
Molekularformel |
C12H15NO6 |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)methyl ethyl carbonate |
InChI |
InChI=1S/C12H15NO6/c1-2-17-12(16)18-5-13-10(14)8-6-3-4-7(19-6)9(8)11(13)15/h6-9H,2-5H2,1H3 |
InChI-Schlüssel |
ZHCSXNWPTLNQGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OCN1C(=O)C2C3CCC(C2C1=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


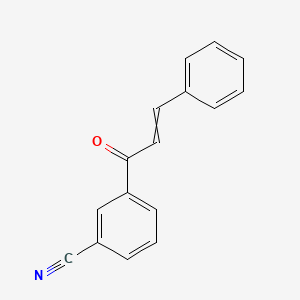
![1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol](/img/structure/B14451987.png)
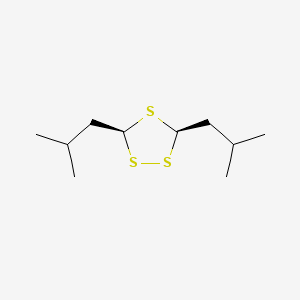
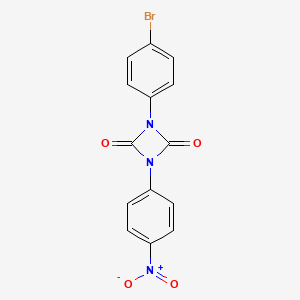
![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14451995.png)
![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)
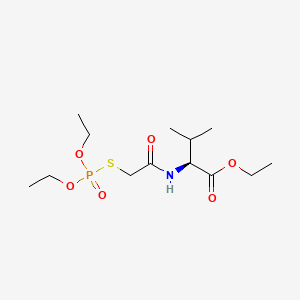

![1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine](/img/structure/B14452013.png)

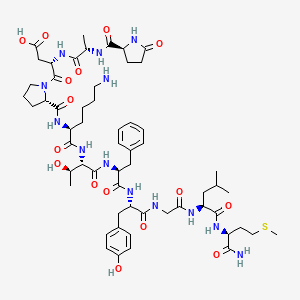
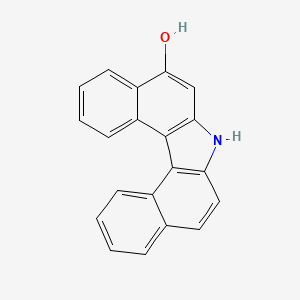
![2-(N-ethyl-2,4,6-trimethylanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14452034.png)
